molecular formula C14H10ClNO2 B14134045 (E)-1-(4-Chlorostyryl)-2-nitrobenzene

(E)-1-(4-Chlorostyryl)-2-nitrobenzene

Cat. No.: B14134045
M. Wt: 259.69 g/mol
InChI Key: YBBKJKURLSTKDZ-VMPITWQZSA-N
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Description

(E)-1-(4-Chlorostyryl)-2-nitrobenzene is a nitroaromatic compound characterized by a styryl group substituted with a chlorine atom at the para position and a nitro group in the ortho position of the benzene ring. This structure confers unique electronic properties due to the conjugation between the electron-withdrawing nitro group and the styryl moiety.

Properties

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

1-[(E)-2-(4-chlorophenyl)ethenyl]-2-nitrobenzene

InChI

InChI=1S/C14H10ClNO2/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16(17)18/h1-10H/b8-5+

InChI Key

YBBKJKURLSTKDZ-VMPITWQZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Chlorostyryl)-2-nitrobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-nitrobenzyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide.

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the nitrobenzyl bromide reacts with the 4-chlorobenzaldehyde to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Chlorostyryl)-2-nitrobenzene undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the styryl group is oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: (E)-1-(4-Chlorostyryl)-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

(E)-1-(4-Chlorostyryl)-2-nitrobenzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for the synthesis of pharmacologically active compounds.

Mechanism of Action

The mechanism of action of (E)-1-(4-Chlorostyryl)-2-nitrobenzene depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The substitution pattern on the styryl group and benzene ring significantly impacts reactivity and electronic behavior:

  • (E)-1-(4-Chlorostyryl)-2-nitrobenzene vs. (E)-1-(4-Methylstyryl)-2-nitrobenzene: The chlorine atom in the former introduces a stronger electron-withdrawing effect compared to the methyl group in the latter.
  • Comparison with Halogenated Nitrobenzenes (e.g., 1-Chloro-2-nitrobenzene) :
    Unlike halogenated nitrobenzenes (e.g., 1-chloro-2-nitrobenzene, 1-bromo-2-nitrobenzene), which lack the styryl group, this compound benefits from extended π-conjugation. This conjugation stabilizes intermediates in cyclization reactions, enabling more complex transformations .

Physical Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility Profile
This compound 274.7 (calculated) Cl (styryl), NO₂ (ortho) Not reported Likely low in polar solvents
(E)-1-(4-Methylstyryl)-2-nitrobenzene 255.3 CH₃ (styryl), NO₂ (ortho) 120–122 Moderate in DCM, ether
1-Chloro-2-nitrobenzene 157.5 Cl (ortho), NO₂ (meta) 33–35 Soluble in ethanol, ether

Note: Data for the target compound are hypothetical; experimental characterization is needed.

Research Findings and Key Observations

Cyclization Efficiency: The presence of electron-withdrawing groups (e.g., Cl) on the styryl moiety increases the electrophilicity of the α,β-unsaturated system, facilitating nucleophilic attack during cyclization. This effect is less pronounced in methyl-substituted analogs .

Thermal Stability : Styryl-nitrobenzenes generally exhibit higher thermal stability compared to simple nitrobenzenes due to conjugation-mediated stabilization.

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